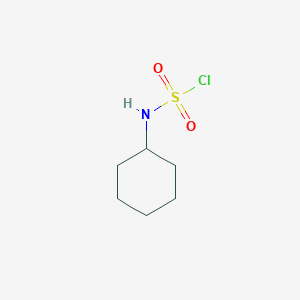
Cyclohexylsulfamoyl Chloride
概要
説明
Cyclohexylsulfamoyl Chloride is an organic compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a solid at room temperature and is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a sulfonamide and a chloride functional group.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexylsulfamoyl Chloride can be synthesized through the reaction of cyclohexylamine with chlorosulfonic acid. The reaction typically proceeds as follows:
- Cyclohexylamine is reacted with chlorosulfonic acid under controlled conditions.
- The reaction mixture is then purified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale reaction of cyclohexylamine with chlorosulfonic acid.
- Use of purification techniques such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: Cyclohexylsulfamoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclohexylsulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Hydrolysis Products: Cyclohexylsulfonamide and hydrochloric acid are the primary products of hydrolysis.
科学的研究の応用
Cyclohexylsulfamoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Cyclohexylsulfamoyl Chloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The sulfonamide group can also participate in hydrogen bonding and other interactions, making the compound versatile in different chemical reactions .
類似化合物との比較
Methanesulfonyl Chloride: Similar in reactivity but differs in the alkyl group attached to the sulfonamide.
Benzenesulfonyl Chloride: Contains a benzene ring instead of a cyclohexyl group, leading to different reactivity and applications.
Uniqueness: Cyclohexylsulfamoyl Chloride is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This makes it suitable for specific applications where other sulfonyl chlorides may not be as effective .
特性
IUPAC Name |
N-cyclohexylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZSEUXOFDMNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512831 | |
| Record name | Cyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-35-9 | |
| Record name | Cyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


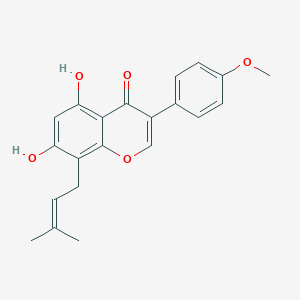
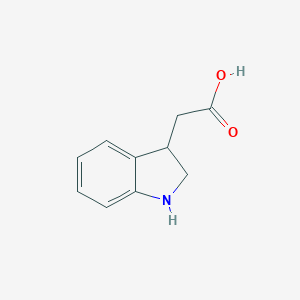


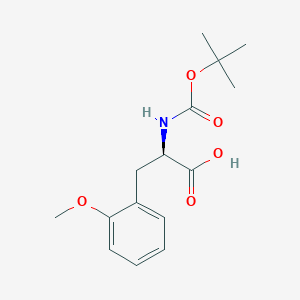
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)

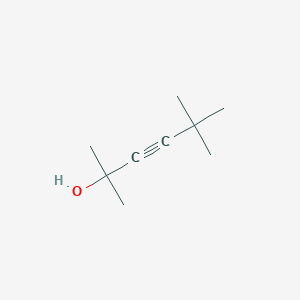

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)
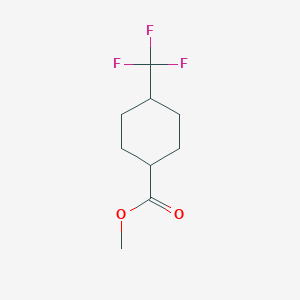
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)
